molecular formula C14H14F3N3O2 B5122988 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Cat. No. B5122988
M. Wt: 313.27 g/mol
InChI Key: KVAYBJVCIJYJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as ITIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ITIH is a heterocyclic compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is not fully understood. However, several studies have suggested that 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been reported to possess antioxidant, antiviral, and antidiabetic properties. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, the complex synthesis of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol and its limited availability can pose a challenge for researchers. Additionally, the lack of a clear understanding of its mechanism of action and potential side effects may limit its use in clinical settings.

Future Directions

Despite the challenges associated with 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, there is still significant interest in its potential applications in various fields of scientific research. Some of the future directions for research on 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol include:
1. Further elucidation of its mechanism of action and potential side effects.
2. Investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes.
3. Development of novel synthetic methods for the production of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol and its derivatives.
4. Exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Further research is needed to fully understand its biological effects and potential applications, but the current evidence suggests that 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol may have significant therapeutic potential.

Synthesis Methods

The synthesis of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a complex process that involves several chemical reactions. One of the most commonly used methods for synthesizing 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is the reaction of isonicotinic acid hydrazide with trifluoroacetic anhydride and triethylamine in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in high yields.

Scientific Research Applications

2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)13(22)10-3-1-2-4-11(10)19-20(13)12(21)9-5-7-18-8-6-9/h5-8,10,22H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAYBJVCIJYJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-4-yl)methanone

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